

Orthorhombic crystal structure of anhydrous potassium picrate.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Potassium picrate*

Cat. No.: *B3343831*

[Get Quote](#)

An In-depth Technical Guide to the Orthorhombic Crystal Structure of Anhydrous **Potassium Picrate**

Introduction

Potassium picrate, the potassium salt of picric acid (2,4,6-trinitrophenol), is an energetic material that has been utilized in various applications, including explosives, propellants, and pyrotechnics since the 19th century[1]. It is known for its thermal stability and is often used as an initiator, a delay agent, or in detonating compositions to facilitate the transition from deflagration to detonation[2]. Anhydrous **potassium picrate** typically crystallizes in an orthorhombic system, and understanding its crystal structure is crucial for predicting its properties, stability, and performance in energetic applications[3][4][5]. This guide provides a comprehensive overview of the synthesis, crystallographic data, and characterization of the orthorhombic structure of anhydrous **potassium picrate**, tailored for researchers, scientists, and professionals in drug development and materials science.

Synthesis and Crystallization of Anhydrous Potassium Picrate

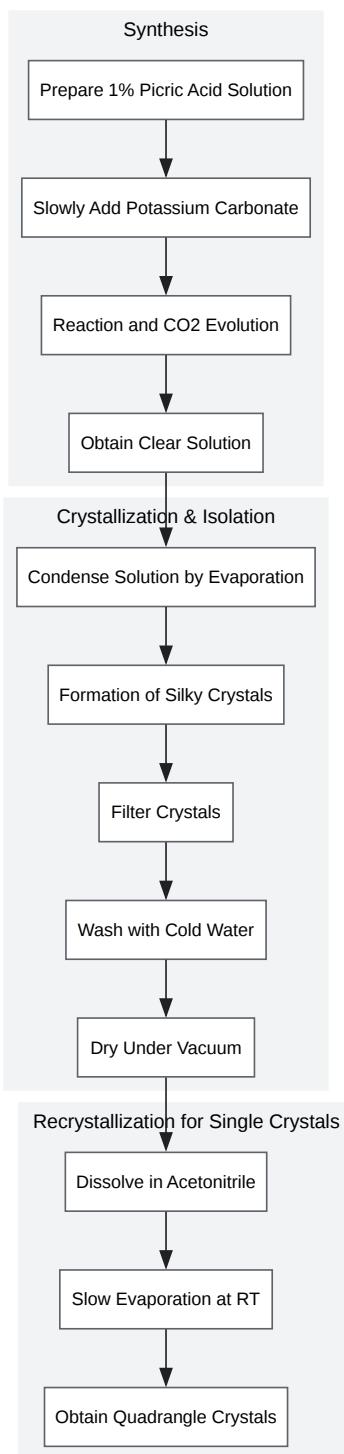
Anhydrous **potassium picrate** can be synthesized through the neutralization of picric acid with a potassium salt, such as potassium carbonate or potassium hydroxide[1][3][6]. The resulting salt is then crystallized from a suitable solvent to obtain crystals for analysis.

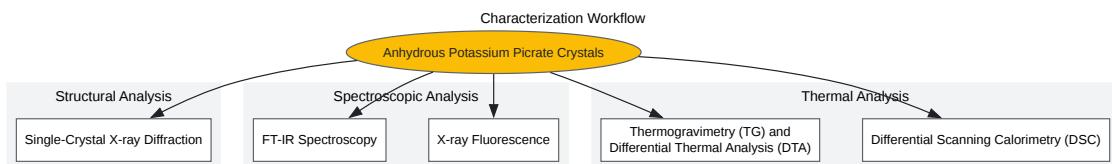
Experimental Protocol: Synthesis from Potassium Carbonate

A common and effective method for synthesizing **potassium picrate** involves the reaction of picric acid with potassium carbonate[1][7].

- Preparation of Reactant Solutions:
 - A 1% solution of picric acid is prepared by dissolving the appropriate amount of picric acid in 1000 ml of water. The solution may be heated to facilitate dissolution[1][7].
 - Potassium carbonate (6.5 g) is prepared for addition[7].
- Reaction:
 - The potassium carbonate is slowly added to the picric acid solution while stirring[7]. The reaction produces carbon dioxide gas, which is observed as bubbling[7].
 - The addition continues until the solution becomes clear, indicating the completion of the reaction[7]. The pH of the solution can be tested with litmus paper to ensure neutrality[1].
- Crystallization:
 - The resulting solution is poured into a vessel and allowed to cool and condense, which can be facilitated by draft ventilation[7].
 - As the solution cools and the solvent evaporates, silky, needle-shaped crystals of **potassium picrate** form[6][7].
- Isolation and Drying:
 - The crystals are collected by filtration[1][7].
 - The filtered crystals are washed with cold distilled water to remove any unreacted starting materials or soluble impurities[6].
 - The final product is then dried, for instance, in a vacuum chamber at room temperature[7].

Recrystallization for Single Crystal Growth


To obtain high-quality single crystals suitable for X-ray diffraction studies, a recrystallization step is necessary.


- Solvent Selection: Acetonitrile has been successfully used as a solvent for the recrystallization of **potassium picrate**[4].
- Procedure:
 - 0.267 g of the synthesized **potassium picrate** is dissolved in 10 mL of acetonitrile[4].
 - The solution is allowed to evaporate slowly at room temperature[4].
 - After approximately one week, well-formed quadrangle-shaped crystals suitable for analysis can be obtained[4].

Experimental and Characterization Workflow

The synthesis and characterization of anhydrous **potassium picrate** follow a structured workflow to ensure the purity and proper identification of the final product.

Synthesis and Crystallization Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Synthesis of potassium picrate [a.osmarks.net]
- 2. Laser Ignition of Potassium Picrate with Multi-Walled Carbon Nanotube Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potassium picrate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. energetic-materials.org.cn [energetic-materials.org.cn]
- 6. PowerLabs Potassium Picrate Synthesis [power-labs.com]
- 7. jes.or.jp [jes.or.jp]
- To cite this document: BenchChem. [Orthorhombic crystal structure of anhydrous potassium picrate.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3343831#orthorhombic-crystal-structure-of-anhydrous-potassium-picrate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com